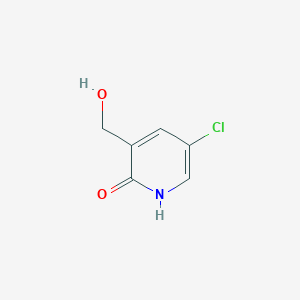

5-Chloro-3-(hydroxymethyl)pyridin-2-ol

Description

5-Chloro-3-(hydroxymethyl)pyridin-2-ol is a chlorinated pyridine derivative featuring a hydroxyl (-OH) group at position 2, a hydroxymethyl (-CH₂OH) group at position 3, and a chlorine atom at position 5. The presence of multiple hydroxyl groups and a chlorine atom makes it a versatile candidate for further functionalization.

Properties

Molecular Formula |

C6H6ClNO2 |

|---|---|

Molecular Weight |

159.57 g/mol |

IUPAC Name |

5-chloro-3-(hydroxymethyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C6H6ClNO2/c7-5-1-4(3-9)6(10)8-2-5/h1-2,9H,3H2,(H,8,10) |

InChI Key |

VSDHSVDRNCQSJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC=C1Cl)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(hydroxymethyl)pyridin-2-ol can be achieved through various synthetic routes. One common method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This biocatalytic approach is attractive due to its regioselectivity and efficiency in converting pyridine derivatives into their hydroxylated forms .

Industrial Production Methods

Industrial production methods for this compound typically involve chemical synthesis under controlled conditions. For example, the reaction of 2-hydroxy-3-chloropyridine with appropriate reagents under alkaline conditions can yield 5-Chloro-3-(hydroxymethyl)pyridin-2-ol . The reaction process requires careful control of temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(hydroxymethyl)pyridin-2-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The compound can be reduced to remove the chlorine atom or to modify the hydroxyl groups.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 5-chloro-3-carboxypyridin-2-ol, while nucleophilic substitution of the chlorine atom can produce various substituted pyridine derivatives.

Scientific Research Applications

5-Chloro-3-(hydroxymethyl)pyridin-2-ol has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex pyridine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of agrochemicals, dyes, and other industrial products

Mechanism of Action

The mechanism of action of 5-Chloro-3-(hydroxymethyl)pyridin-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

The compound is compared below with structurally related pyridine derivatives, focusing on halogen variations, substituent modifications, and functional group differences.

Halogen Substitution Variations

Variations in halogen atoms (Cl, Br, F, I) at position 5 significantly influence electronic properties and biological activity.

Key Insights :

Substituent Variations on Position 2

Modifications at position 2 (e.g., hydroxyl vs. methoxy) alter hydrogen-bonding capacity and stability.

Key Insights :

- Methoxy groups reduce polarity, enhancing membrane permeability in drug candidates .

- Hydroxyethoxy substituents introduce conformational flexibility, useful in polymer chemistry .

Substituent Variations on Position 3

The hydroxymethyl group at position 3 can be replaced with bulkier or more electronegative groups.

Key Insights :

- Trifluoromethyl groups improve metabolic stability in pharmaceuticals .

- Removing the position 2 hydroxyl (as in (5-Chloro-3-pyridinyl)methanol) decreases polarity, altering pharmacokinetics .

Functional Group Modifications

Complex analogs with additional functional groups highlight broader applications.

Key Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.